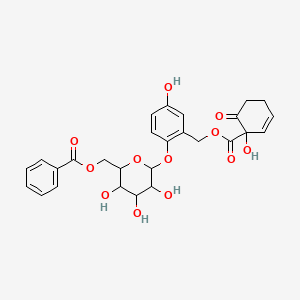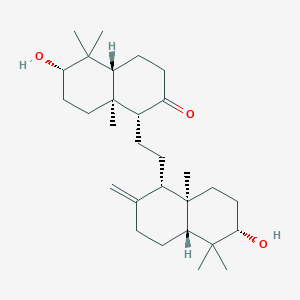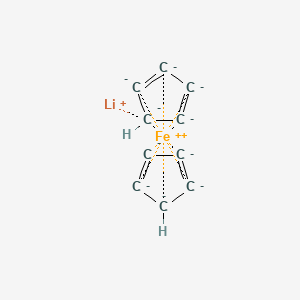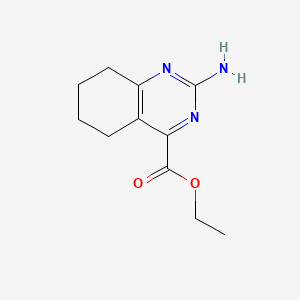
CALCIUML-METHYLFOLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium L-Methylfolate is an orally administered prescription dietary supplement specifically formulated for the dietary management of patients with unique nutritional needs requiring increased folate levels . It is a medical food for the dietary management of conditions relating to sub-optimal L-methylfolate levels .
Synthesis Analysis
Calcium L-Methylfolate is produced by chemical synthesis starting from folic acid . It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Molecular Structure Analysis
Calcium L-Methylfolate has a molecular weight of 497.5 g/mol; its molecular formula is C20H23CaN7O6 .Chemical Reactions Analysis
Calcium L-Methylfolate is a synthetic derivative of folic acid, the predominant, naturally occurring form of folate. It is synthesized by reduction of folic acid to tetrahydrofolic acid followed by methylation and diastereoselective crystallization (in water) of L-5-MTHF as its calcium salt .Physical And Chemical Properties Analysis
Calcium L-Methylfolate is a white to light yellowish, almost odorless, crystalline powder . It is sparingly soluble in water and very slightly soluble or insoluble in most organic solvents; soluble in alkaline solutions .Wirkmechanismus
Safety and Hazards
Based on the studies assessed in the previous evaluation, it was concluded that calcium L-Methylfolate is non-genotoxic and that subchronic and embryotoxicity/teratogenicity studies in rats did not reveal any adverse effects up to the highest doses tested . The Panel considers that calcium L-Methylfolate is a source from which folate is bioavailable and concludes that calcium L-Methylfolate is safe under the proposed uses and use levels for infants and young children .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Calcium-Methylfolate involves the reaction between Calcium Carbonate and Methyltetrahydrofolate.", "Starting Materials": [ "Calcium Carbonate", "Methyltetrahydrofolate" ], "Reaction": [ "First, Calcium Carbonate is dissolved in water to form Calcium Hydroxide.", "Next, Methyltetrahydrofolate is added to the solution and the mixture is stirred.", "The pH of the solution is then adjusted to around 7 using hydrochloric acid or sodium hydroxide.", "The mixture is then heated to a temperature of around 60-70°C for several hours to allow the reaction to occur.", "After the reaction is complete, the solution is cooled and filtered to remove any impurities.", "The resulting product is then dried and milled to obtain Calcium-Methylfolate in a powdered form." ] } | |
CAS-Nummer |
129025-21-4 |
Molekularformel |
C9H8ClNOS |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179694.png)

![N-[4-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179703.png)
![N-[2-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179704.png)



![4-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179717.png)